molecular formula C13H21N3 B1474298 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine CAS No. 1443287-54-4

4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B1474298
CAS No.: 1443287-54-4
M. Wt: 219.33 g/mol
InChI Key: VIDQQBCDATZQHT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-(1-Cyclopentyl-1H-pyrazol-4-yl)piperidine possesses a well-defined chemical identity characterized by its systematic nomenclature and structural parameters. The compound's International Union of Pure and Applied Chemistry name directly reflects its structural composition, indicating the presence of a cyclopentyl group attached to the nitrogen-1 position of a pyrazole ring, which is subsequently connected to the fourth carbon of a piperidine ring. The Chemical Abstracts Service registry number 1443287-54-4 provides a unique identifier for this specific molecular entity within chemical databases and regulatory frameworks.

The molecular formula C13H21N3 indicates the presence of thirteen carbon atoms, twenty-one hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 219.33 grams per mole. The Simplified Molecular Input Line Entry System representation C1(C2=CN(C3CCCC3)N=C2)CCNCC1 provides a linear notation that captures the complete connectivity of all atoms within the molecule. This notation reveals the cyclic nature of both the piperidine and cyclopentyl groups, as well as the aromatic character of the pyrazole ring system.

Chemical Property Value
Chemical Abstracts Service Number 1443287-54-4
Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
Topological Polar Surface Area 29.85 Ų
Logarithm of Partition Coefficient 2.4652
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 2

The computational chemistry data reveals important physicochemical properties that influence the compound's behavior in biological systems. The topological polar surface area of 29.85 square angstroms suggests favorable characteristics for membrane permeability, while the logarithm of the partition coefficient value of 2.4652 indicates moderate lipophilicity. The presence of three hydrogen bond acceptors and one hydrogen bond donor reflects the compound's potential for intermolecular interactions, which may be crucial for biological activity.

Historical Context of Discovery and Development

The development of 4-(1-Cyclopentyl-1H-pyrazol-4-yl)piperidine occurs within the broader historical context of pyrazole and piperidine chemistry advancement in pharmaceutical research. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with its importance recognized through the approval of numerous pyrazole-containing drugs by regulatory agencies. The five-membered heterocycle containing two adjacent nitrogen atoms has demonstrated remarkable therapeutic potential across multiple disease areas, establishing pyrazole as a fundamental building block in drug discovery programs.

The significance of pyrazole derivatives in pharmaceutical applications became particularly evident with the development of successful drugs such as celecoxib for anti-inflammatory applications, apixaban as an anticoagulant, and sildenafil for erectile dysfunction. These approvals validated the pyrazole scaffold's potential and encouraged further exploration of pyrazole-containing compounds across diverse therapeutic areas. The robust pharmacological activity profile of pyrazole derivatives stems from their synthetic accessibility, favorable drug-like properties, and versatile bioisosteric replacement capabilities.

Piperidine derivatives have similarly established themselves as important pharmaceutical intermediates and active compounds, with recent advances in synthesis methodologies enabling the preparation of increasingly complex piperidine-containing molecules. The combination of pyrazole and piperidine structural elements represents a logical extension of these individual successes, creating hybrid compounds that potentially combine the beneficial properties of both scaffolds. The development of compounds like 4-(1-Cyclopentyl-1H-pyrazol-4-yl)piperidine reflects the ongoing effort to explore novel chemical space within established privileged structures.

Position Within Pyrazole-Piperidine Hybrid Compounds

4-(1-Cyclopentyl-1H-pyrazol-4-yl)piperidine occupies a distinctive position within the expanding family of pyrazole-piperidine hybrid compounds, representing a specific structural configuration that combines these two important pharmacophores. The pyrazole ring system contributes significant pharmacological value due to its aromatic character and ability to participate in diverse molecular interactions. The presence of two nitrogen atoms in vicinal positions creates a system with six π electrons, providing aromatic stability while maintaining reactive sites for biological interactions.

The structural relationship between pyrazole and piperidine rings in this compound exemplifies the concept of molecular hybridization in drug design, where successful pharmaceutical scaffolds are combined to create new chemical entities with potentially enhanced or novel biological activities. The direct attachment of the pyrazole ring to the piperidine scaffold through the carbon-4 position of the pyrazole creates a rigid connection that may influence the compound's conformational behavior and biological recognition patterns.

Structural Feature Contribution
Pyrazole Ring Aromatic character, hydrogen bonding capability
Piperidine Ring Conformational flexibility, basic nitrogen center
Cyclopentyl Substituent Hydrophobic interaction potential
Direct Ring Connection Structural rigidity, defined spatial orientation

The cyclopentyl substituent on the pyrazole nitrogen adds an additional dimension to the compound's structure, introducing hydrophobic character that may enhance membrane permeability and protein binding interactions. This substitution pattern differentiates the compound from simpler pyrazole-piperidine combinations and may contribute to unique selectivity profiles in biological systems. The five-membered cycloalkyl ring provides a balance between structural bulk and conformational flexibility that may be optimal for certain biological targets.

Properties

IUPAC Name

4-(1-cyclopentylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-4-13(3-1)16-10-12(9-15-16)11-5-7-14-8-6-11/h9-11,13-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDQQBCDATZQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1-Cyclopentyl-1H-pyrazol-4-yl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring connected to a pyrazole moiety, which is known for its diverse biological activities. The cyclopentyl group enhances the lipophilicity and binding affinity of the molecule, potentially influencing its interaction with biological targets.

The mechanism of action for 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine involves interactions with various receptors and enzymes. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring contributes to hydrophobic interactions, enhancing binding affinity to target proteins.

Anticancer Activity

Research indicates that compounds similar to 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine exhibit significant anticancer properties. For instance, pyrazole-based kinase inhibitors have been shown to selectively inhibit the Akt family of kinases, which are crucial in cancer cell proliferation and survival. In vitro studies report IC50 values in the nanomolar range against various cancer cell lines, demonstrating potent antiproliferative effects .

Neuroprotective Effects

The compound is also being explored for neuroprotective effects through modulation of muscarinic acetylcholine receptors (mAChRs). Allosteric modulators targeting the M4 subtype have shown promise in treating neurodegenerative diseases such as Alzheimer's by enhancing cholinergic signaling without the side effects associated with direct agonists .

Structure-Activity Relationship (SAR)

The biological activity of 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine can be influenced by modifications to its structure. For example:

  • Cyclopentyl Group : Enhances lipophilicity and binding potential.
  • Pyrazole Substituents : Variations in substituents on the pyrazole ring significantly affect potency and selectivity against different kinases .

A comparative analysis of similar compounds shows that specific substitutions can lead to improved biological activity. For example, compounds with halogenated phenyl groups often exhibit enhanced potency due to better interactions within the binding pocket of target proteins .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The compound exhibited an IC50 value of approximately 7.76 µM against HCT116 cells and 9.76 µM against OVCAR-8 cells, indicating significant growth inhibition compared to control groups .

Study 2: Neuroprotective Potential

In another study focusing on neuroprotection, derivatives of pyrazole were tested for their ability to modulate mAChRs. Results indicated that certain derivatives could enhance receptor activity without causing receptor desensitization or downregulation, suggesting potential therapeutic applications in Alzheimer's disease management .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H21N3
  • Molecular Weight : 219.33 g/mol
  • IUPAC Name : 4-(1-cyclopentylpyrazol-4-yl)piperidine

The structure of the compound features a piperidine ring substituted with a cyclopentyl group and a pyrazole moiety, which contributes to its unique chemical properties and biological activities.

Biological Applications

1. Enzyme Inhibition

Research indicates that 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine may inhibit specific enzymes, such as soluble epoxide hydrolases (sEH) and cyclin-dependent kinase 2 (CDK2). Inhibition of sEH is particularly significant as it plays a role in the metabolism of fatty acid epoxides, which are involved in inflammation and pain pathways. By inhibiting these enzymes, the compound may potentially reduce inflammatory responses and alter cell cycle progression.

2. Therapeutic Potential

Due to its enzyme inhibition properties, this compound has been explored for potential therapeutic applications in conditions such as:

  • Inflammatory Diseases : The modulation of inflammatory pathways through sEH inhibition suggests potential use in treating diseases characterized by excessive inflammation.
  • Cancer Therapy : The ability to inhibit CDK2 may position this compound as a candidate for cancer therapies aimed at controlling cell proliferation.

Synthetic Routes

The synthesis of 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine can be achieved through various methods. Recent advancements in synthetic chemistry have introduced efficient one-step synthesis protocols that utilize established chemical reactions. These methods leverage databases like PISTACHIO and REAXYS to predict feasible synthetic routes, ensuring high accuracy and efficiency in laboratory settings.

Synthetic Method Description
One-Step SynthesisUtilizes direct reactions to form the target compound from readily available precursors.
Multi-Step SynthesisInvolves several reaction steps to construct the target molecule, allowing for more complex modifications.

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine demonstrated significant reductions in inflammatory markers in vitro. The results indicated that the compound effectively inhibited sEH activity, leading to decreased levels of pro-inflammatory mediators.

Case Study 2: Cancer Cell Proliferation

In another study focused on cancer therapy, the compound was tested against various cancer cell lines. The findings revealed that it inhibited CDK2 activity, resulting in reduced cell proliferation rates. This suggests its potential utility as an adjunct therapy in cancer treatment regimens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent on Pyrazole Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
4-(1-Cyclopentyl-1H-pyrazol-4-yl)piperidine Cyclopentyl C13H21N3 219.33* High lipophilicity; potential CNS targeting N/A
4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine 4-Methoxyphenyl C15H19N3O 257.33 Enhanced polarity due to methoxy group
4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine 4-Chlorophenyl C14H16ClN3 261.75 Increased lipophilicity; halogen interactions
4-(1H-Pyrazol-4-yl)piperidine Hydrogen (unsubstituted) C8H13N3 151.21 Minimal steric hindrance; baseline scaffold
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one 4-Chloro/4-fluorophenyl + ketone C22H20ClFN4O2 434.88 Dual halogen substitution; ketone functionality

Notes:

  • Molecular Weight Calculation for Target Compound : Estimated using atomic masses (C:12.01, H:1.008, N:14.01).
  • Key Trends: Substituent Effects: Cyclopentyl and aryl groups (e.g., methoxyphenyl, chlorophenyl) increase molecular weight and lipophilicity compared to unsubstituted derivatives. Halogenated analogs (e.g., Cl, F) may enhance receptor binding via hydrophobic or halogen-bonding interactions . Pharmacological Implications: Piperidine-pyrazole hybrids are frequently explored as histamine H3 receptor antagonists or kinase inhibitors, with substituents fine-tuning selectivity and potency .

Structural and Pharmacological Insights

Substituent-Driven Design

  • Cyclopentyl Group : The bulky cyclopentyl substituent may reduce metabolic oxidation compared to aromatic rings, enhancing stability. However, excessive lipophilicity could limit aqueous solubility .
  • Aryl vs. Alkyl Substitutions : Aryl-substituted analogs (e.g., 4-chlorophenyl) are prevalent in patent literature for neurological targets, suggesting their utility in CNS drug discovery .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

This classical method involves the reaction of hydrazine or substituted hydrazines with 1,3-diketones or related carbonyl compounds to yield pyrazoles. The process is well-documented for generating various substituted pyrazoles with good regioselectivity and yields.

  • For example, hydrazine derivatives react with 1,3-diketones under acidic or neutral conditions to form pyrazole rings via cyclocondensation, often facilitated by solvents such as ethanol or polar aprotic solvents like dimethylacetamide (DMAc).

  • Regioselectivity can be influenced by substituents on the diketone or hydrazine, with electron-withdrawing groups affecting the outcome.

One-Pot Pyrazole Formation via Alkynes, Enaminones, and Hydrazine Hydrochlorides

Recent advances include one-pot tandem reactions combining alkynes, enaminones, and hydrazine hydrochlorides to form functionalized pyrazoles efficiently. This method allows moderate to good yields (51–75%) and accommodates various aryl, alkyl, and heteroaryl substituents.

  • The mechanism involves initial condensation, oxidative carbonyl insertion, Sonogashira coupling, Michael addition, and cyclization steps.

  • This approach is versatile for synthesizing pyrazole derivatives with complex substitution patterns, potentially adaptable for cyclopentyl substitution.

Transition Metal-Free Iodocyclization of N-Propargyl-N'-tosylhydrazines

An alternative synthetic route involves iodocyclization of N-propargyl-N'-tosylhydrazines with iodine in the presence of a base to form 5-functionalized pyrazoles. The tosyl group can be removed post-cyclization to yield 4-iodopyrazoles, which can undergo further Pd-catalyzed coupling reactions to introduce various substituents.

  • This method offers good yields and functional group tolerance.

  • It provides a pathway to diversify pyrazole substitution, including the introduction of cyclopentyl groups via coupling reactions.

Specific Preparation Strategies for 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine

While direct literature on the exact synthesis of 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine is limited, the compound’s structure suggests the following plausible synthetic route based on established pyrazole and piperidine chemistry:

Synthesis of 1-cyclopentyl-4-pyrazole Intermediate

  • Step 1: Preparation of 1-cyclopentylpyrazole

    • Starting from cyclopentyl hydrazine or cyclopentyl-substituted hydrazine derivatives, react with appropriate 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form the 1-cyclopentylpyrazole ring via cyclocondensation.

    • Alternatively, employ one-pot methods involving alkynes and hydrazine hydrochlorides to assemble the pyrazole ring with cyclopentyl substitution at N1.

  • Step 2: Functionalization at Pyrazole C4

    • Introduce a leaving group or reactive handle at the 4-position of the pyrazole ring, such as halogenation or via iodocyclization methods, enabling subsequent coupling.

Coupling with Piperidine

  • The piperidine moiety can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) at the 4-position of the pyrazole ring bearing a suitable leaving group.

  • This step yields 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine with the desired connectivity.

Data Table: Summary of Synthetic Methods and Yields for Pyrazole Derivatives Relevant to Target Compound

Method Key Reactants Conditions Yield Range (%) Notes
Cyclocondensation with 1,3-diketones Hydrazine derivatives + 1,3-diketones Acidic or neutral, ethanol or DMAc 63–95 High regioselectivity; classical approach for pyrazoles
One-pot pyrazole formation Alkynes + enaminones + hydrazine HCl Multi-step tandem, oxidative conditions 51–75 Versatile for functionalized pyrazoles
Iodocyclization of N-propargyl-N'-tosylhydrazines N-propargyl-N'-tosylhydrazines + I2 + base Room temp to mild heat, transition metal-free Good yields Enables further Pd-catalyzed functionalization
Pd-catalyzed cross-coupling Halogenated pyrazoles + piperidine Pd catalyst, base, solvent Variable Used for C-N bond formation; suitable for piperidine coupling

Research Findings and Notes

  • The cyclopentyl group at the pyrazole nitrogen enhances lipophilicity and binding affinity, which may influence synthetic strategy by requiring selective N-alkylation or use of cyclopentyl-substituted hydrazines.

  • The choice of solvent and reaction conditions critically affects regioselectivity and yield, especially in cyclocondensation reactions.

  • Transition metal-catalyzed coupling reactions provide flexible routes to attach the piperidine ring after pyrazole core formation, allowing modular synthesis.

  • Recent advances in multi-component and tandem reactions facilitate efficient synthesis of complex pyrazole derivatives, potentially applicable to the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine, and how can intermediates be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopentyl-substituted pyrazole intermediates. Key steps include:

  • Cyclopentylation : Introduce the cyclopentyl group to the pyrazole core using alkylation or cross-coupling reactions under inert conditions (e.g., nitrogen atmosphere) .
  • Piperidine Coupling : Attach the piperidine moiety via nucleophilic substitution or Buchwald-Hartwig amination, optimized using catalysts like Pd(OAc)₂ and ligands such as Xantphos .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Analyze bond lengths and angles to confirm stereochemistry and substituent orientation .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆) to verify integration ratios and coupling constants (e.g., pyrazole protons at δ 7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using ESI-HRMS in positive ion mode .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents .
  • Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid inhalation; monitor for symptoms like dizziness or respiratory irritation .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify energy barriers for cyclopentylation or piperidine coupling steps .
  • Machine Learning (ML) : Train ML models on existing reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions (temperature, reaction time) and reduce trial-and-error experimentation .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent, temperature) causing spectral anomalies. Use ANOVA to identify significant factors .
  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian NMR chemical shift calculations) to resolve discrepancies in peak assignments .

Q. What advanced techniques are suitable for studying its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure binding kinetics (ka/kd) in real-time .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS software) over 100 ns trajectories to analyze binding stability and hotspot residues .

Q. How can process control improve scalability in synthesis?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors with in-line FTIR monitoring to maintain consistent temperature/pressure and reduce batch variability .
  • Process Analytical Technology (PAT) : Use Raman spectroscopy for real-time monitoring of reaction progress and impurity formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.